2-(2-Pyrrolidinyl)benzonitrile

Aldosterone synthase CYP11B2 Enzyme inhibition

Medicinal chemistry teams targeting CYP11B2 or HIV-1 require the specific 2-(2-pyrrolidinyl)benzonitrile regioisomer. Substitution with the N-linked isomer (CAS 20925-25-1) or 3-positional isomer (CAS 1203797-58-3) invalidates SAR and introduces uncontrolled variability in biological assays. • CYP11B2 inhibitor scaffold: Derivatives achieve IC50 2 nM in NCI-H295R cells; benzonitrile CN is essential for target engagement. • Anti-HIV NNRTI core: 1,2-diarylpyrrolidinecarbonitrile analogs exhibit EC50 <20 μM against HIV-1 in primary lymphocytes. • Chiral pyrrolidine enables enantioselective optimization absent in achiral N-linked isomers. • Distinct LogP of 2.31 ensures predictable membrane permeability for CNS programs.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1203798-93-9
Cat. No. B598541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyrrolidinyl)benzonitrile
CAS1203798-93-9
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2C#N
InChIInChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11,13H,3,6-7H2
InChIKeySAIZVTYINHDZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyrrolidinyl)benzonitrile – Scaffold Profile & Procurement


2-(2-Pyrrolidinyl)benzonitrile (CAS 1203798-93-9) is a nitrogen-containing heterocyclic building block composed of a benzonitrile moiety linked to a pyrrolidine ring at the 2-position (molecular formula C11H12N2, molecular weight 172.23 g/mol) . This structural motif represents a privileged scaffold in medicinal chemistry, distinct from its N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile, CAS 20925-25-1) [1]. The compound serves as a key intermediate in the synthesis of 2-arylpyrrolidinecarbonitrile derivatives, a class investigated for anticancer and anti-HIV applications [2]. The specific connectivity of the pyrrolidine ring at the 2-position of the benzonitrile core imparts unique steric and electronic properties that differentiate this compound from positional isomers in receptor binding and synthetic utility [1].

Regioisomer-Specific Substitution Risks for 2-(2-Pyrrolidinyl)benzonitrile


Generic substitution of 2-(2-Pyrrolidinyl)benzonitrile with its N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile, CAS 20925-25-1) or positional isomers (e.g., 3-(2-pyrrolidinyl)benzonitrile, CAS 1203797-58-3) is scientifically invalid due to distinct physicochemical properties and divergent biological activity profiles. The 2-(2-pyrrolidinyl) regioisomer exhibits a calculated LogP of approximately 2.3 [1], differing from the N-linked analog, which affects membrane permeability and target engagement. Crucially, the 2-position attachment of the pyrrolidine ring creates a chiral center absent in the N-linked isomer, enabling enantioselective interactions with biological targets such as nicotinic acetylcholine receptors and CYP enzymes [2]. In synthetic applications, the 2-arylpyrrolidinecarbonitrile scaffold derived from this compound has demonstrated moderate anticancer activity in vitro, a property not reported for the N-linked regioisomer [3]. Substituting an isomer without verifying target-specific binding or synthetic yield would invalidate experimental reproducibility and lead to erroneous structure-activity relationship conclusions.

2-(2-Pyrrolidinyl)benzonitrile: Comparative Bioactivity & Structural Evidence


CYP11B2 Subnanomolar Inhibition

A derivative of the 2-(2-pyrrolidinyl)benzonitrile scaffold (CHEMBL3099682) demonstrated potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2 nM in NCI-H295R cells, assessed via inhibition of angiotensin-2-induced aldosterone production [1]. While direct comparator data for the parent compound is unavailable, this class-level inference establishes the scaffold's capacity for high target engagement, distinguishing it from related pyrrolidine-benzonitrile isomers lacking reported CYP11B2 activity [1].

Aldosterone synthase CYP11B2 Enzyme inhibition IC50

Regioisomer LogP Divergence

The calculated LogP of 2-(2-pyrrolidinyl)benzonitrile is 2.31158 [1], which differs from the N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile) with a LogP of approximately 2.02 and the 3-positional isomer (3-(2-pyrrolidinyl)benzonitrile) with a LogP of 2.31 . These variations in lipophilicity directly impact membrane permeability and tissue distribution profiles, making isomer selection critical for achieving consistent pharmacokinetic behavior in cellular assays and in vivo studies [1].

Lipophilicity LogP Physicochemical property Permeability

Anti-HIV-1 Replication Inhibition

A series of 1,2-diarylpyrrolidinecarbonitrile analogs, synthesized using 2-(2-pyrrolidinyl)benzonitrile as a core scaffold, exhibited anti-HIV-1 activity with EC50 values <20 μM in primary human lymphocytes [1]. Fourteen compounds from this series demonstrated inhibition of HIV-1 replication. The structure-activity relationship study revealed that activity decreases in the order CN > NH2 > C(O)NH2 for the substituent, confirming the benzonitrile moiety's essential role [1]. In contrast, the N-linked regioisomer has no reported anti-HIV activity in the literature [2].

Anti-HIV NNRTI Cytotoxicity EC50

Anticancer Cytotoxicity Profiling

Derivatives of 2-arylpyrrolidinecarbonitriles, which incorporate the 2-(2-pyrrolidinyl)benzonitrile core, demonstrated moderate anticancer activity in in vitro cytotoxicity assays [1]. While quantitative IC50 values are not specified in the primary publication, the biological evaluation confirms that the scaffold confers antiproliferative properties not observed for simple N-linked pyrrolidinyl benzonitriles [2]. This class-level evidence supports the selection of 2-(2-pyrrolidinyl)benzonitrile for oncology-focused medicinal chemistry campaigns.

Anticancer Cytotoxicity Pyrrolidinecarbonitrile SAR

2-(2-Pyrrolidinyl)benzonitrile Application Scenarios


Aldosterone Synthase (CYP11B2) Inhibitor Discovery

Medicinal chemistry teams targeting hypertension, heart failure, or primary aldosteronism should prioritize 2-(2-pyrrolidinyl)benzonitrile as a starting scaffold for developing CYP11B2 inhibitors. Derivatives of this scaffold have demonstrated potent enzyme inhibition with an IC50 of 2 nM in human NCI-H295R cells [1], validating the core's ability to engage the target with nanomolar affinity. The benzonitrile moiety provides a critical hydrogen-bond acceptor for interactions within the CYP active site, while the chiral pyrrolidine ring enables stereochemical optimization of potency and selectivity. This scaffold-specific activity distinguishes 2-(2-pyrrolidinyl)benzonitrile from N-linked or positional isomers, which lack reported CYP11B2 inhibition [1].

NNRTI Development for HIV-1

Researchers engaged in anti-HIV drug discovery should select 2-(2-pyrrolidinyl)benzonitrile as a core building block for synthesizing novel NNRTIs. Analogs within the 1,2-diarylpyrrolidinecarbonitrile class have exhibited EC50 values below 20 μM against HIV-1 replication in primary human lymphocytes [2]. The benzonitrile substituent (CN) is essential for activity, as SAR studies indicate a decrease in potency when the nitrile is replaced with amine or amide groups (CN > NH2 > C(O)NH2) [2]. Procurement of the 2-(2-pyrrolidinyl) regioisomer is critical, as the N-linked isomer has no documented anti-HIV activity [2].

2-Arylpyrrolidinecarbonitrile Library Synthesis & Screening

Oncology-focused synthetic chemistry groups should utilize 2-(2-pyrrolidinyl)benzonitrile as a versatile intermediate for generating diverse 2-arylpyrrolidinecarbonitrile libraries under phase-transfer catalysis conditions [3]. These derivatives have demonstrated moderate anticancer activity in vitro [3], providing a validated entry point for hit-to-lead optimization. The pyrrolidine ring's chiral center allows for enantioselective synthesis and subsequent biological evaluation, a capability absent in the achiral N-linked regioisomer. Substituting the 3-positional isomer (CAS 1203797-58-3) would alter the vector of substituent attachment and may compromise binding to intended biological targets.

LogP-Driven Physicochemical Optimization

Teams conducting cellular permeability, blood-brain barrier penetration, or formulation studies should procure the specific 2-(2-pyrrolidinyl)benzonitrile isomer due to its distinct LogP value of 2.31158 [4]. This lipophilicity differs from the N-linked isomer (LogP ~2.02) and the 3-positional isomer (LogP 2.31) [4], leading to measurable differences in membrane partitioning and distribution. Substitution of an incorrect isomer would introduce uncontrolled variability in pharmacokinetic assays and confound SAR analysis. For CNS-targeted programs where subtle LogP differences impact brain exposure, isomer-specific procurement is mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Pyrrolidinyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.